1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide likely involves multiple steps, including the formation of the oxazole ring, sulfonylation, and coupling with the piperidine carboxamide. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds often involve scalable synthetic routes, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions may alter specific functional groups within the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction may produce simpler amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound may be used in the development of new materials, coatings, or other applications requiring specific chemical properties.
Mechanism of Action
The mechanism of action for 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other oxazole derivatives, sulfonyl compounds, and piperidine carboxamides. Examples include:
- 1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
- This compound
Properties
Molecular Formula |
C27H31N3O5S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[[5-[(E)-2-(2,5-dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C27H31N3O5S/c1-18-7-8-19(2)21(16-18)9-14-25-26(20(3)29-35-25)36(32,33)30-15-5-6-22(17-30)27(31)28-23-10-12-24(34-4)13-11-23/h7-14,16,22H,5-6,15,17H2,1-4H3,(H,28,31)/b14-9+ |
InChI Key |
IVZKUUUJQHXJQC-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=C(C(=NO2)C)S(=O)(=O)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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